Desmetramadol, also known as O-desmethyltramadol (O-DSMT), is an opioid analgesic and the main active metabolite of tramadol . Tramadol is demethylated by the liver enzyme CYP2D6 to desmetramadol in the same way as codeine .
Tramadol is demethylated by the liver enzyme CYP2D6 to desmetramadol . This process is similar to the variation in effects seen with codeine, where individuals who have a less active form of CYP2D6 will tend to have reduced analgesic effects from tramadol .
The IUPAC name for Desmetramadol is 3-(2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol . Its molecular formula is C15H23NO2 and its molar mass is 249.354 g·mol−1 .
Desmetramadol is metabolized in the liver into the active metabolite N, O-didesmethyltramadol via CYP3A4 and CYP2B6 . The inactive tramadol metabolite N-desmethyltramadol is metabolized into the active metabolite N, O-didesmethyltramadol by CYP2D6 .
O-Des(2-dimethylaminoethyl)-O-methyl Itopride is a derivative of the well-known gastrointestinal prokinetic agent Itopride. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group and a methyl ether, enhancing its pharmacological properties. Itopride itself is utilized primarily for treating gastrointestinal disorders such as functional dyspepsia and gastroesophageal reflux disease by promoting gastric motility and inhibiting dopamine receptors.
O-Des(2-dimethylaminoethyl)-O-methyl Itopride can be synthesized from Itopride through specific chemical modifications. It belongs to the class of benzamide derivatives and is classified as a prokinetic agent, which acts on the gastrointestinal system. The compound's molecular formula is C20H26N2O4, and it is identified by various chemical databases under different names, including its International Nonproprietary Name (INN) as Itopride.
The synthesis of O-Des(2-dimethylaminoethyl)-O-methyl Itopride involves several key steps:
The synthetic route emphasizes eco-friendly practices by minimizing waste and avoiding hazardous substances during the reaction process.
The molecular structure of O-Des(2-dimethylaminoethyl)-O-methyl Itopride features:
The compound's structural formula can be represented as follows:
The compound exhibits specific stereochemistry that contributes to its biological activity.
O-Des(2-dimethylaminoethyl)-O-methyl Itopride can undergo various chemical reactions relevant to its functionality:
These reactions are essential for understanding how O-Des(2-dimethylaminoethyl)-O-methyl Itopride can be further modified for enhanced therapeutic effects.
O-Des(2-dimethylaminoethyl)-O-methyl Itopride exerts its pharmacological effects primarily through:
These mechanisms collectively improve gastrointestinal transit time and alleviate symptoms associated with dyspepsia .
These properties are crucial for formulating appropriate dosage forms for clinical use.
O-Des(2-dimethylaminoethyl)-O-methyl Itopride has significant applications in:
O-Des(2-dimethylaminoethyl)-O-methyl Itopride (CAS 331239-23-7) is a benzamide derivative with the systematic name 3,4-Dimethoxy-N-(4-methoxybenzyl)benzamide. Its molecular formula is C₁₇H₁₉NO₄, corresponding to a molecular weight of 301.34 g/mol [1] [6]. The compound features a simplified structure compared to the parent drug itopride hydrochloride, resulting from the loss of the 2-(dimethylamino)ethyl group and methylation of the remaining phenolic oxygen. Key structural elements include:
The SMILES notation (COc1ccc(CNC(=O)c2ccc(OC)c(OC)c2)cc1
) and InChIKey (VBGRNWZUXVXFFU-UHFFFAOYSA-N
) confirm the absence of chiral centers, indicating this molecule exists as a single stereoisomer [4] [10]. The planar conformation of the benzamide backbone facilitates intermolecular interactions in the solid state, influencing its crystallinity.
The compound manifests as an off-white to white crystalline solid under ambient conditions [4] [6]. Its physicochemical profile is summarized below:
Table 1: Physicochemical Properties of O-Des(2-dimethylaminoethyl)-O-methyl Itopride
Property | Value | Conditions/Notes |
---|---|---|
Molecular Weight | 301.34 g/mol | - |
Density | 1.148 ± 0.06 g/cm³ | Predicted [6] |
Boiling Point | 461.3 ± 45.0 °C | Predicted [6] |
pKa | 13.92 ± 0.46 | Predicted [6] |
Solubility | Slightly soluble in chloroform, DMSO, methanol; insoluble in water | Experimental [6] |
Storage Stability | -20°C under inert atmosphere | Recommended for long-term storage [1] [9] |
Purity | >95% (HPLC) | Neat form [1] [9] |
The compound exhibits limited aqueous solubility due to its hydrophobic aromatic domains but dissolves in polar organic solvents. Its stability is compromised by prolonged exposure to heat, light, or humidity, necessitating storage at -20°C to prevent degradation [1] [9]. The crystalline lattice is stabilized by hydrogen bonding between the amide N-H and carbonyl oxygen, with π-π stacking interactions between benzyl rings contributing to its high melting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy:The proton NMR spectrum is expected to display:
Fourier-Transform Infrared (FTIR) Spectroscopy:Key absorptions include:
Mass Spectrometry:High-resolution ESI-MS shows a protonated molecular ion [M+H]⁺ at m/z 302.14. Fragmentation patterns include:
Table 2: Characteristic Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 3.8–3.9 ppm (9H, s) | Three -OCH₃ groups |
δ 4.5 ppm (2H, d) | -CH₂- linker | |
FTIR | 1650 cm⁻¹ | Amide C=O stretch |
1250–1050 cm⁻¹ | Ether C-O-C stretch | |
MS | m/z 302.14 | [M+H]⁺ |
Structurally, O-Des(2-dimethylaminoethyl)-O-methyl Itopride differs from itopride hydrochloride in two key modifications:
These changes significantly alter physicochemical and pharmacokinetic behavior:
Pharmacokinetically, the metabolite exhibits lower Cmax and delayed Tmax compared to itopride hydrochloride due to reduced solubility. However, its extended-release profile allows comparable AUC0–24h under steady-state conditions [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: